molecular formula C10H15NO B033728 5-Cyclohexyl-3-methyl-1,2-oxazole CAS No. 109831-65-4

5-Cyclohexyl-3-methyl-1,2-oxazole

Cat. No. B033728
M. Wt: 165.23 g/mol
InChI Key: ZVQJNYCFSXQQLS-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-methyl-1,2-oxazole is a heterocyclic compound that has gained attention due to its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 5-Cyclohexyl-3-methyl-1,2-oxazole involves its binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of these receptors, leading to increased inhibitory neurotransmission. The exact mechanism by which this compound enhances the activity of GABA-A receptors is not fully understood.

Biochemical And Physiological Effects

5-Cyclohexyl-3-methyl-1,2-oxazole has been shown to have anticonvulsant and anxiolytic effects in animal models. These effects are thought to be due to the compound's ability to enhance the activity of GABA-A receptors. In addition, this compound has been shown to have sedative effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Cyclohexyl-3-methyl-1,2-oxazole in lab experiments is its potential use as a ligand for GABA-A receptors. This compound has been shown to enhance the activity of these receptors, making it a useful tool for studying inhibitory neurotransmission. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 5-Cyclohexyl-3-methyl-1,2-oxazole. One direction is to further explore the compound's mechanism of action and its effects on GABA-A receptors. Another direction is to investigate the potential therapeutic uses of this compound, such as its use as an anticonvulsant or anxiolytic agent. Additionally, further research is needed to explore the limitations of this compound in lab experiments and to develop new methods for synthesizing and working with this compound.

Synthesis Methods

The synthesis of 5-Cyclohexyl-3-methyl-1,2-oxazole has been achieved through various methods. One method involves the reaction of cyclohexanone with methylamine and ethyl oxalyl chloride in the presence of sodium ethoxide. Another method involves the reaction of cyclohexanone with hydroxylamine hydrochloride and sodium acetate in acetic acid. Both methods result in the formation of 5-Cyclohexyl-3-methyl-1,2-oxazole with moderate to good yields.

Scientific Research Applications

5-Cyclohexyl-3-methyl-1,2-oxazole has potential use in scientific research as a ligand for GABA-A receptors. GABA-A receptors are a type of ionotropic receptor that are involved in inhibitory neurotransmission in the central nervous system. The binding of 5-Cyclohexyl-3-methyl-1,2-oxazole to GABA-A receptors has been shown to enhance the activity of these receptors, leading to increased inhibitory neurotransmission. This compound has also been shown to have anticonvulsant and anxiolytic effects in animal models.

properties

CAS RN

109831-65-4

Product Name

5-Cyclohexyl-3-methyl-1,2-oxazole

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-cyclohexyl-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H15NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

ZVQJNYCFSXQQLS-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C2CCCCC2

Canonical SMILES

CC1=NOC(=C1)C2CCCCC2

synonyms

Isoxazole, 5-cyclohexyl-3-methyl- (9CI)

Origin of Product

United States

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